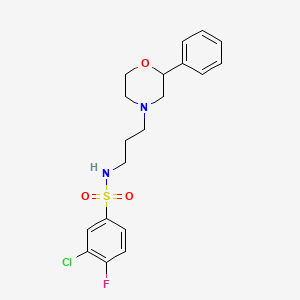

3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O3S/c20-17-13-16(7-8-18(17)21)27(24,25)22-9-4-10-23-11-12-26-19(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,19,22H,4,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWASZBUPZUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: CHClFNOS

- Molecular Weight: 375.90 g/mol

This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, including antibacterial and antitumor effects.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide moiety in this compound suggests potential antimicrobial activity. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Anticancer Activity

Recent research has explored the anticancer potential of various sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

In Vitro Studies:

- A study investigated the effects of a related sulfonamide on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

-

In Vivo Studies:

- Animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the potential of this class of compounds as therapeutic agents in oncology.

Enzyme Inhibition

The compound may also exhibit inhibitory activity against specific enzymes involved in disease processes. For example, it could act as an inhibitor of carbonic anhydrase or other relevant enzymes, which play roles in various physiological and pathological conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for evaluating the safety and efficacy of this compound.

- Absorption: The lipophilicity imparted by the morpholino group may enhance membrane permeability.

- Metabolism: Initial studies suggest that this compound undergoes hepatic metabolism, with potential formation of active metabolites.

- Excretion: Renal excretion is likely, necessitating evaluation of nephrotoxicity in long-term studies.

Data Table: Biological Activity Overview

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives

†Inferred from typical sulfonamide IR signatures.

Aromatic Substituent Effects

- Halogen Position and Type : The target compound’s 3-Cl, 4-F arrangement contrasts with analogues like compound 35 (4-Cl) and 2d (4-F) . Ortho-substituted halogens (e.g., 3-Cl) may induce steric hindrance and alter electronic distribution compared to para-substituted derivatives.

- Electron-Withdrawing Groups: Compounds with trifluoromethyl (e.g., 35) exhibit enhanced metabolic stability and lipophilicity compared to the target’s morpholino side chain, which may improve aqueous solubility .

Side Chain Modifications

- Morpholino vs. Heterocyclic Amines: The target’s 2-phenylmorpholino group differs from quinoline (compound 35) or pyrazole (compounds 2d, 4b) -linked side chains. Morpholino derivatives often display improved pharmacokinetic profiles due to balanced lipophilicity and hydrogen-bonding capacity .

- Propyl Linker Length : The three-carbon linker in the target compound is consistent with analogues in Table 1, optimizing spatial alignment for receptor binding .

Physicochemical and Spectral Comparisons

- Melting Points: Morpholino-containing compounds (e.g., synthetic intermediates in ) typically exhibit melting points between 110–180°C, aligning with pyrazole derivatives like 4b (184–186°C) .

- Spectral Data: IR Spectroscopy: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across analogues . NMR: Aromatic protons in the target compound are expected near δ 7.0–8.5 ppm, similar to compound 35 , while the morpholino group’s protons may resonate at δ 3.0–4.0 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.